molecular formula C4H6Cl2O2S B1346646 3,4-Dichlorosulfolane CAS No. 3001-57-8

3,4-Dichlorosulfolane

Cat. No.: B1346646
CAS No.: 3001-57-8
M. Wt: 189.06 g/mol
InChI Key: JCUQWSIALJCIEE-UHFFFAOYSA-N
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Description

3,4-Dichlorosulfolane is an organosulfur compound with the molecular formula C4H6Cl2O2S It is a derivative of sulfolane, where two chlorine atoms are substituted at the 3 and 4 positions of the tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichlorosulfolane can be synthesized through the chlorination of sulfolane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorosulfolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert it back to sulfolane or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfolane and other reduced forms.

    Substitution: Various substituted sulfolane derivatives.

Scientific Research Applications

3,4-Dichlorosulfolane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,4-Dichlorosulfolane involves its interaction with specific molecular targets. The chlorine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

    Sulfolane: The parent compound without chlorine substitutions.

    2,5-Dichlorosulfolane: A similar compound with chlorine atoms at different positions.

    Tetrachlorosulfolane: A compound with four chlorine substitutions.

Uniqueness: 3,4-Dichlorosulfolane is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical properties and reactivity compared to other sulfolane derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

3,4-dichlorothiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6Cl2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUQWSIALJCIEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031193
Record name 3,4-Dichlorosulfolane
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Molecular Weight

189.06 g/mol
Source PubChem
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CAS No.

3001-57-8
Record name Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide
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Record name 3,4-Dichlorosulfolane
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Record name 3,4-Dichlorosulfolane
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Record name 3,4-dichloro-1lambda6-thiolane-1,1-dione
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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